Etilefrine, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

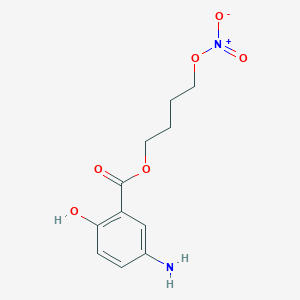

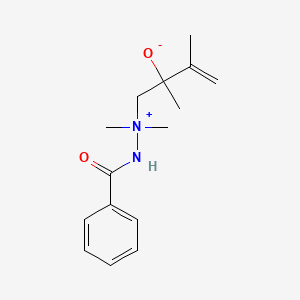

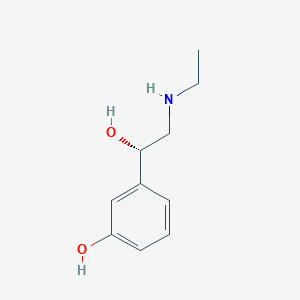

Etilefrine, (S)-, is a sympathomimetic amine belonging to the 3-hydroxy-phenylethanolamine series. It is primarily used as a cardiac stimulant and antihypotensive agent. This compound is known for its ability to treat orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . It works by increasing cardiac output, stroke volume, venous return, and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etilefrine hydrochloride involves several steps:

Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.

Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05MPa.

Industrial Production Methods

The industrial production of etilefrine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to minimize reaction byproducts, maximize product yield, and reduce production costs and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Etilefrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Catalytic hydrogenation using catalysts such as palladium or platinum.

Substitution: N-ethylbenzylamine, hydrochloric acid.

Major Products Formed

Oxidation: Oxidized derivatives of etilefrine.

Reduction: Etilefrine hydrochloride.

Substitution: Alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.

Scientific Research Applications

Etilefrine has a wide range of scientific research applications:

Mechanism of Action

Etilefrine exerts its effects by acting as an adrenergic agonist, primarily targeting α1 and β1 receptors . It stimulates these receptors, leading to increased cardiac output, stroke volume, venous return, and blood pressure . The compound’s interaction with adrenergic receptors in the sympathetic nervous system results in vasoconstriction and increased heart rate .

Comparison with Similar Compounds

Similar Compounds

Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.

Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.

Pseudoephedrine: A sympathomimetic amine used as a decongestant.

Uniqueness of Etilefrine

Etilefrine is unique in its higher affinity for β1 adrenergic receptors compared to β2 receptors . This specificity makes it particularly effective in increasing cardiac output and blood pressure without significantly affecting peripheral vascular resistance .

Properties

CAS No. |

95585-90-3 |

|---|---|

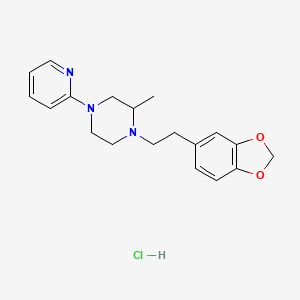

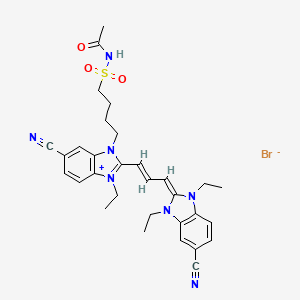

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m1/s1 |

InChI Key |

SQVIAVUSQAWMKL-SNVBAGLBSA-N |

Isomeric SMILES |

CCNC[C@H](C1=CC(=CC=C1)O)O |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.